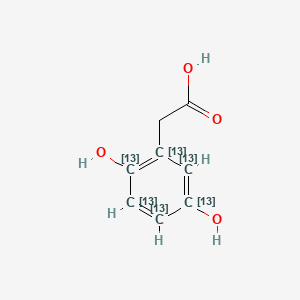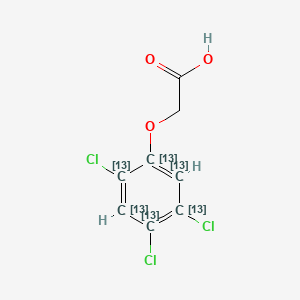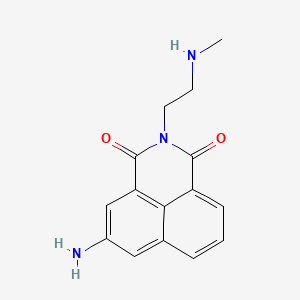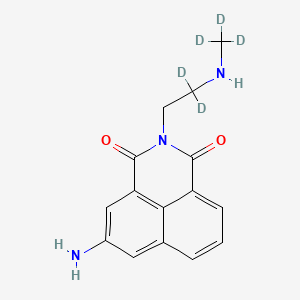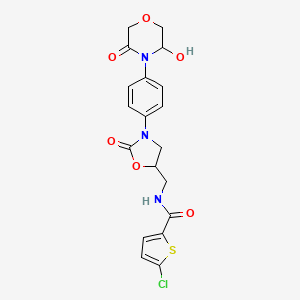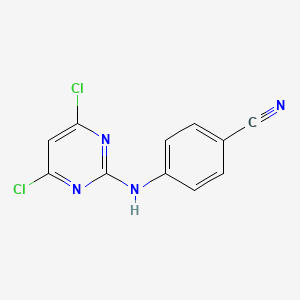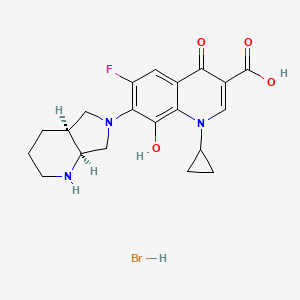
8-Hydroxy Moxifloxacin Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy Moxifloxacin Hydrobromide is a potent antibiotic agent used to treat a wide range of bacterial infections . It is a derivative of the fluoroquinolone class of antibiotics, which work by inhibiting bacterial DNA synthesis and preventing the growth and replication of bacteria .
Molecular Structure Analysis
The molecular formula of 8-Hydroxy Moxifloxacin Hydrobromide is C20H23BrFN3O4 . The compound includes a hydroxyl group and a fluorine atom in the quinolone ring, which enhances its antibacterial activity .Physical And Chemical Properties Analysis
8-Hydroxy Moxifloxacin Hydrobromide has a molecular weight of 468.3 g/mol . It is highly soluble in water and is stable under acidic and basic conditions .Aplicaciones Científicas De Investigación
Infectious Disease Research
8-Hydroxy Moxifloxacin Hydrobromide is used as a reference material in infectious disease research . It’s particularly used in the study of antibacterials and gyrase inhibitors .
Treatment of Bacterial Keratitis
A study aimed to improve the efficacy of Moxifloxacin HCl for the treatment of bacterial keratitis by formulating ocular mucoadhesive microspheres . The microspheres were fabricated with different grades of Methocel and Sodium CMC as polymers . The goal was to increase the residence time of the drug on the ocular surface and enhance its therapeutic efficacy . The microspheres were evaluated for their particle size, morphology, encapsulation efficiency, mucoadhesion, antimicrobial efficacy, and in vitro drug release studies . In vivo studies were carried out on the eyes of albino rabbits by inducing bacterial keratitis . The microspheres suspension was applied to infected eyes twice a day . The formulation containing Methocel K100M with a drug: polymer ratio of 1:2 exerted longer corneal and conjunctival mucoadhesion time . The in vitro release of Moxifloxacin HCl from microspheres was controlled by diffusion as well as polymer relaxation . All formulations showed comparable antimicrobial activity in comparison with conventional marketed eye drops .
Impurity Analysis
8-Hydroxy Moxifloxacin Hydrobromide is used as an impurity of Moxifloxacin . Impurity analysis is crucial in pharmaceutical research and development for the identification, structure elucidation, quantification, and control of impurities in the drug substance .
Drug Development
Moxifloxacin, the parent compound of 8-Hydroxy Moxifloxacin Hydrobromide, is a synthetic fluoroquinolone antibiotic agent . It’s used for the treatment of various bacterial infections, including sinusitis, pneumonia, and secondary infections in chronic bronchitis . It’s also used for the treatment of bacterial conjunctivitis . The development and optimization of such drugs often involve studying their impurities, including 8-Hydroxy Moxifloxacin Hydrobromide .
Reference Material
8-Hydroxy Moxifloxacin Hydrobromide is used as a reference material in research . It’s particularly used in the study of antibacterials and gyrase inhibitors .
Respiratory Tract Pathogens
Moxifloxacin, the parent compound of 8-Hydroxy Moxifloxacin Hydrobromide, is a new 8-methoxyquinolone with enhanced activity in vitro against Gram-positive pathogens and maintenance of activity against Gram-negative organisms . It is active against common, less common, and atypical respiratory tract pathogens .
Propiedades
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTHCZDXAAGHAF-OEQYQXMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy Moxifloxacin Hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


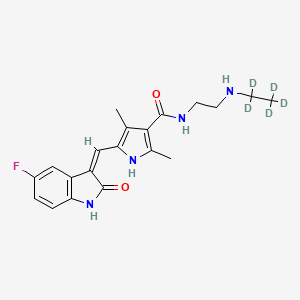
![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)
